![molecular formula C19H30N4O4S B14089910 ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The purine ring is then functionalized with the necessary substituents, such as the nonyl and methyl groups, through nucleophilic substitution reactions.
Thioester Formation: The thioester linkage is introduced by reacting the functionalized purine with an appropriate thiol compound.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on enzymes. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate: shares structural similarities with other purine derivatives such as:
Uniqueness
The uniqueness of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H30N4O4S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
ethyl 2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C19H30N4O4S/c1-4-6-7-8-9-10-11-12-23-15-16(22(3)18(26)21-17(15)25)20-19(23)28-13-14(24)27-5-2/h4-13H2,1-3H3,(H,21,25,26) |
InChI-Schlüssel |
KHZFUFCJOOUESU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)
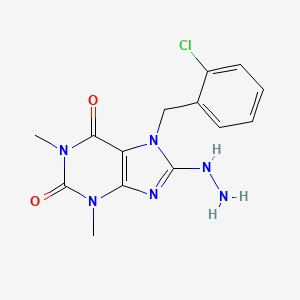
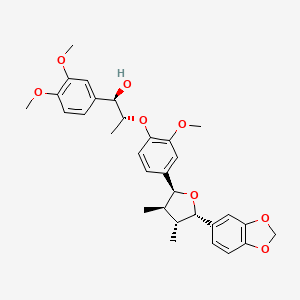
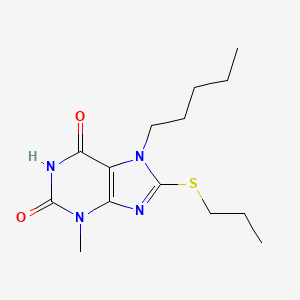
![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)


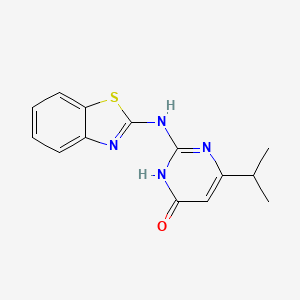
![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
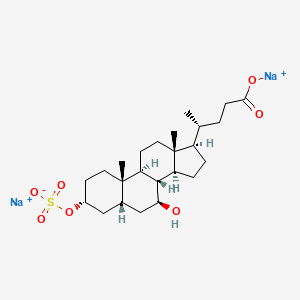
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
